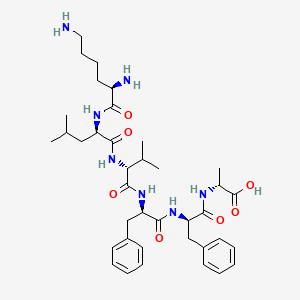

D-Klvffa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Klvffa is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature and solvent systems, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: D-Klvffa primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can interact with other molecules through hydrogen bonding and hydrophobic interactions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as DIC, HOBt, and protected amino acids. The reaction conditions include maintaining an inert atmosphere, typically using nitrogen or argon, and controlling the temperature to optimize the coupling efficiency .

Major Products Formed: The major product formed during the synthesis of this compound is the peptide itself. The final product is obtained after cleaving the peptide from the resin and removing the protecting groups .

Aplicaciones Científicas De Investigación

D-Klvffa is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its primary application is as an inhibitor of Amyloid-β aggregation, which is a hallmark of Alzheimer’s pathology . Researchers use this compound to investigate the mechanisms of Amyloid-β aggregation and to develop potential therapeutic strategies for Alzheimer’s disease .

In addition to its role in Alzheimer’s research, this compound is also used in studies related to protein aggregation and neurodegenerative diseases. It serves as a model compound to understand the aggregation behavior of peptides and proteins .

Mecanismo De Acción

D-Klvffa exerts its effects by binding to the Amyloid-β peptide and inhibiting its aggregation into fibrils. The compound interacts with specific residues within the Amyloid-β sequence, preventing the formation of β-sheet structures that are characteristic of amyloid fibrils . This inhibition reduces the cytotoxicity associated with Amyloid-β aggregates, thereby mitigating their harmful effects on neuronal cells .

Comparación Con Compuestos Similares

Similar Compounds:

- L-Klvffa

- KLVFFAE

- VQIVYK

Uniqueness: D-Klvffa is unique in its stereochemistry, as it is composed of D-amino acids, which are less prone to enzymatic degradation compared to their L-counterparts . This property enhances its stability and makes it a valuable tool in research applications. Additionally, this compound has shown higher potency in inhibiting Amyloid-β aggregation compared to similar compounds .

Propiedades

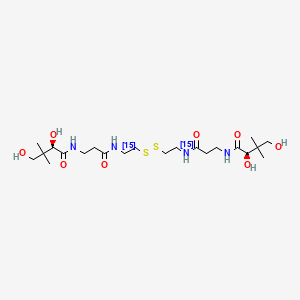

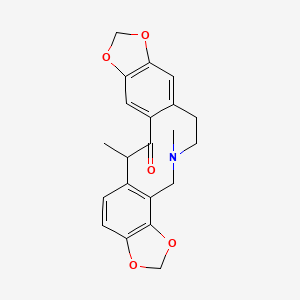

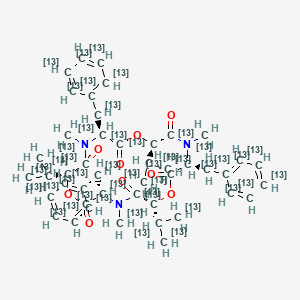

Fórmula molecular |

C38H57N7O7 |

|---|---|

Peso molecular |

723.9 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1 |

Clave InChI |

MHTAOFNATLIOTI-XMPJBLIUSA-N |

SMILES isomérico |

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)